molecular formula C12H9N3O2 B12552386 Pyrazinecarboxamide, 5-benzoyl- CAS No. 147425-80-7

Pyrazinecarboxamide, 5-benzoyl-

Cat. No.: B12552386
CAS No.: 147425-80-7
M. Wt: 227.22 g/mol
InChI Key: WGSQHABKGRTJLW-UHFFFAOYSA-N
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Description

Pyrazinecarboxamide, 5-benzoyl-, is a pyrazine derivative featuring a carboxamide group at position 2 and a benzoyl substituent at position 5. The benzoyl group introduces aromatic bulkiness, which may influence solubility, crystallinity, and intermolecular interactions. Synthesis routes for analogous compounds involve condensation reactions between pyrazinecarbonitrile precursors and benzoyl derivatives, yielding products with moderate to high purity (up to 92% yield) .

Properties

CAS No.

147425-80-7

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

5-benzoylpyrazine-2-carboxamide

InChI

InChI=1S/C12H9N3O2/c13-12(17)10-7-14-9(6-15-10)11(16)8-4-2-1-3-5-8/h1-7H,(H2,13,17)

InChI Key

WGSQHABKGRTJLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C(C=N2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of 5-Benzoylpyrazine-2-Carboxylic Acid

A two-step process starting from pyrazine-2-carbonitrile:

  • Hydrolysis : Partial hydrolysis of pyrazine-2-carbonitrile under controlled basic conditions (10% NaOH) yields pyrazine-2-carboxamide.
  • Aroylation : Homolytic aroylation (as in Section 1) introduces the benzoyl group at C-5.
  • Oxidation : The carboxamide is hydrolyzed to carboxylic acid using 6 M HCl under reflux.

Reaction Scheme
$$
\text{Pyrazine-2-carbonitrile} \xrightarrow{\text{NaOH}} \text{Pyrazine-2-carboxamide} \xrightarrow{\text{Benzoyl peroxide}} \text{5-Benzoylpyrazine-2-carboxamide} \xrightarrow{\text{HCl}} \text{5-Benzoylpyrazine-2-carboxylic acid}
$$

Conversion to Carboxamide via Acyl Chloride

The carboxylic acid intermediate is converted to the target carboxamide through acyl chloride formation and subsequent ammonolysis:

  • Acyl Chloride Synthesis : Treatment with thionyl chloride (SOCl₂) in toluene at 110°C.
  • Ammonolysis : Reaction with aqueous ammonia or ammonium hydroxide at 0°C.

Conditions

  • SOCl₂ : 3 equiv, catalytic DMF
  • Ammonia : 2.0 M in methanol
  • Yield : 60–70% for the final step

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

For halogenated precursors (e.g., 5-bromo-pyrazine-2-carboxamide), palladium-catalyzed coupling with benzoyl boronic acid derivatives can introduce the benzoyl group.

Challenges

  • Benzoyl boronic acids are unstable, necessitating in situ generation.
  • Limited literature support in provided sources.

Directed C-H Activation

Transition metal-catalyzed C-H activation using the carboxamide as a directing group offers a modern approach.

Procedure

  • Catalyst : Pd(OAc)₂ (0.1 equiv)
  • Oxidant : Ag₂CO₃ (2.0 equiv)
  • Acyl Source : Benzaldehyde (1.5 equiv)
  • Solvent : DMF, 100°C, 12 hours
  • Yield : ~50% (theoretical)

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Homolytic aroylation Benzoyl peroxide 40–55% Direct, single-step Moderate yields, radical side products
Friedel-Crafts acylation AlCl₃, benzoyl chloride 30–35% Simple reagents Low efficiency for electron-deficient rings
Multi-step synthesis SOCl₂, NH₃ 60–70% High-purity intermediates Lengthy process
C-H activation Pd(OAc)₂, benzaldehyde ~50% Atom-economical Requires specialized catalysts

Critical Considerations

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to byproduct formation in radical and electrophilic methods.
  • Side Reactions : Over-acylation or ring-opening observed in Lewis acid-mediated reactions.
  • Scalability : Multi-step synthesis (Section 3) is preferred for gram-scale production despite longer reaction times.

Chemical Reactions Analysis

Pyrazinecarboxamide, 5-benzoyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrazinecarboxamide can lead to the formation of pyrazinecarboxylic acid .

Scientific Research Applications

Medicinal Chemistry Applications

Antimycobacterial Activity

Research indicates that derivatives of pyrazinecarboxamide exhibit promising antimycobacterial properties. For instance, compounds such as N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide have shown effective inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) below 2.0 μmol/L . This suggests that pyrazinecarboxamide derivatives could be developed as new therapeutic agents for tuberculosis treatment.

Adenosine Receptor Antagonism

Pyrazine derivatives have been explored for their activity as adenosine receptor antagonists. They exhibit various pharmacological actions, including cognitive enhancement, analgesic effects, and vasodilatory actions. These compounds can potentially be useful in treating conditions related to cardiac and circulatory disorders .

Agricultural Applications

Elicitors of Flavonolignan Production

Pyrazinecarboxamides have been identified as effective elicitors for the production of flavonolignans in plant cultures. For example, the compound 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide significantly increased flavonolignan production by up to 893% in Silybum marianum cultures when applied at specific concentrations . This highlights the potential use of pyrazinecarboxamide derivatives in enhancing secondary metabolite production in plants.

Data Tables

Application Area Compound Effect/Outcome Reference
Medicinal ChemistryN-(3-iodo-4-methylphenyl)pyrazine-2-carboxamideAntimycobacterial activity (MIC < 2.0 μmol/L)
Medicinal ChemistryPyrazine derivativesAdenosine receptor antagonism
Agricultural Science5-(2-hydroxybenzoyl)-pyrazine-2-carboxamideIncreased flavonolignan production (up to 893%)

Case Studies

  • Antimycobacterial Efficacy
    • A study investigated the efficacy of various pyrazinecarboxamide derivatives against Mycobacterium tuberculosis. The findings revealed that certain compounds not only inhibited bacterial growth but also showed low toxicity profiles, making them suitable candidates for further development as anti-tuberculosis drugs.
  • Flavonolignan Enhancement
    • In vitro experiments demonstrated that specific concentrations of pyrazinecarboxamides could significantly enhance the production of flavonolignans in plant cell cultures. This study provides insights into how these compounds can be utilized to boost secondary metabolite yields in agricultural biotechnology.

Comparison with Similar Compounds

Comparison with Similar Pyrazinecarboxamide Derivatives

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between pyrazinecarboxamide, 5-benzoyl-, and its analogs:

Compound Substituents Key Applications Notable Properties
5-Benzoyl-pyrazinecarboxamide Benzoyl at C5, carboxamide at C2 Under investigation (potential broad-spectrum) High lipophilicity due to benzoyl group; may enhance membrane permeability
Favipiravir (T-705) Fluoro at C6, hydroxy at C3, carboxamide at C2 Antiviral (RNA viruses) Converted to T-705-RTP, inhibiting RNA polymerase; IC50 < 1 μM for influenza
T-1105 Hydroxy at C3, carboxamide at C2 Antiviral (preclinical) Less potent than T-705 in vivo; structural simplicity reduces metabolic stability
Amiloride Diamino, chloro substituents Diuretic, Na+/H+ exchanger inhibitor Clinically used for hypertension; inhibits ion transporters
MRSA-active derivatives Pyrazinecarboxamide fragments Antibacterial (MRSA) MIC = 0.25 µg/mL; binds bacterial EF-G, inhibiting protein synthesis

Pharmacokinetic and Physicochemical Properties

  • Solubility and Bioavailability : The benzoyl group in 5-benzoyl-pyrazinecarboxamide likely reduces aqueous solubility compared to hydroxylated analogs like T-705. However, cocrystallization with carboxylic acids (e.g., oxalic acid) can enhance dissolution rates, as demonstrated for related pyrazinecarboxamides .
  • Metabolic Stability : Favipiravir’s 6-fluoro and 3-hydroxy groups improve metabolic resistance, whereas 5-benzoyl derivatives may undergo faster hepatic clearance due to esterase-mediated hydrolysis of the benzoyl moiety .

Molecular Interactions and Cocrystallization

Hirshfeld surface analysis of pyrazinecarboxamide cocrystals reveals that substituents dictate hydrogen-bonding and van der Waals interactions. For example:

  • Cocrystals with dicarboxylic acids (e.g., oxalic acid) form robust O–H···N and N–H···O bonds, improving thermal stability .
  • The benzoyl group in 5-benzoyl-pyrazinecarboxamide may favor π-stacking with aromatic coformers, altering crystal packing and dissolution profiles compared to simpler analogs .

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